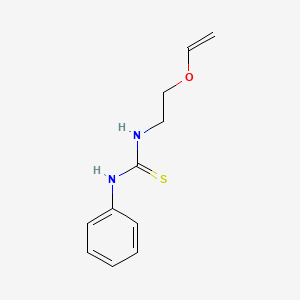

Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-

Description

Contextual Significance of Thiourea (B124793) Derivatives in Advanced Chemical Disciplines

Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of applications in advanced chemical disciplines. Their utility stems from the unique electronic and structural properties of the thiourea moiety (-NH-C(S)-NH-). This functional group is known for its ability to form stable complexes with a variety of metal ions, making thiourea derivatives valuable ligands in coordination chemistry and catalysis. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows these molecules to participate in intricate hydrogen-bonding networks, a property that is exploited in the design of supramolecular assemblies and organocatalysts.

In the realm of medicinal chemistry , thiourea derivatives have been extensively investigated for their diverse biological activities. They have shown promise as anticancer, antibacterial, antiviral, and antifungal agents. The mechanism of their biological action is often attributed to their ability to interact with biological macromolecules through hydrogen bonding and coordination with metal ions in enzymes.

In materials science , thiourea and its derivatives are utilized as corrosion inhibitors for various metals and alloys. They can form a protective film on the metal surface, thus preventing corrosion. Furthermore, the incorporation of thiourea moieties into polymer backbones can enhance the thermal stability and flame retardancy of the resulting materials.

The application of thiourea derivatives also extends to the field of chemical sensors . The ability of the thiourea group to selectively bind with certain ions allows for the development of colorimetric and fluorescent sensors for the detection of environmentally and biologically important species. researchgate.netnih.gov

Strategic Importance of Ethenyloxy and Phenyl Moieties in Molecular Design

The strategic inclusion of the ethenyloxy and phenyl moieties in the structure of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a key aspect of its molecular design, imparting specific functionalities and properties to the molecule.

The ethenyloxy (vinyl ether) group (-O-CH=CH₂) is a highly reactive functional group that can participate in a variety of organic transformations. Its presence introduces a site for polymerization, allowing the molecule to be incorporated into polymer chains to develop new materials with tailored properties. The vinyl ether group can also undergo addition reactions, making it a versatile handle for further chemical modifications and the synthesis of more complex molecules. The ether linkage in the ethenyloxyethyl side chain can also influence the compound's solubility and coordination behavior.

The phenyl group (-C₆H₅), an aromatic moiety, significantly influences the steric and electronic properties of the molecule. Electronically, the phenyl ring can engage in resonance with the thiourea core, affecting the electron density distribution and reactivity of the entire molecule. Sterically, the bulky nature of the phenyl group can direct the conformational preferences of the molecule and influence its binding interactions with other molecules. Furthermore, the phenyl group can participate in non-covalent interactions such as π-π stacking, which can play a crucial role in the formation of supramolecular structures and in the binding of the molecule to biological targets. The hydrophobic nature of the phenyl ring also impacts the solubility of the compound.

Synthesis and Characterization

The synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is typically achieved through a nucleophilic addition reaction. This involves the reaction of 2-(ethenyloxy)ethylamine with phenyl isothiocyanate. vulcanchem.com The reaction is generally carried out under anhydrous conditions in a suitable organic solvent, such as ethanol (B145695) or dichloromethane. The reaction proceeds by the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of the isothiocyanate group.

Reaction Scheme:

C₆H₅-N=C=S + H₂N-CH₂CH₂-O-CH=CH₂ → C₆H₅-NH-C(S)-NH-CH₂CH₂-O-CH=CH₂

While specific experimental data for this exact compound is not widely available in peer-reviewed literature, the following tables provide expected spectroscopic data based on the analysis of similar thiourea derivatives.

Table 1: Expected ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 6.4 | Doublet of doublets | 1H | =CH-O |

| ~ 4.2 | Doublet | 1H | =CH₂ (trans) |

| ~ 4.0 | Doublet | 1H | =CH₂ (cis) |

| ~ 3.8 | Triplet | 2H | -CH₂-O- |

| ~ 3.6 | Quartet | 2H | -NH-CH₂- |

| ~ 8.0 | Broad singlet | 1H | C₆H₅-NH- |

| ~ 7.8 | Broad singlet | 1H | -NH-CH₂- |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 | C=S |

| ~ 152 | =CH-O |

| ~ 120 - 140 | Aromatic carbons (C₆H₅) |

| ~ 87 | =CH₂ |

| ~ 68 | -CH₂-O- |

| ~ 45 | -NH-CH₂- |

Table 3: Expected IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3200 - 3400 | N-H stretching |

| ~ 3000 - 3100 | Aromatic C-H stretching |

| ~ 1640 | C=C stretching (vinyl) |

| ~ 1500 - 1600 | Aromatic C=C stretching |

| ~ 1250 - 1350 | C=S stretching |

| ~ 1100 | C-O-C stretching |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethenoxyethyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-14-9-8-12-11(15)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNMYXFLSBXPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCNC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231826 | |

| Record name | Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82520-91-0 | |

| Record name | Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Ethenyloxy Ethyl N Phenylthiourea and Its Chemical Analogues

Mechanistic Investigations of Formation Pathways

The synthesis of N,N'-disubstituted thioureas, including N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, is fundamentally governed by the principles of nucleophilic addition. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and purity.

Nucleophilic Addition Mechanisms to Isothiocyanate Precursors

The primary route for the synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea involves the reaction between phenyl isothiocyanate and 2-(ethenyloxy)ethanamine. This reaction is a classic example of nucleophilic addition to a heterocumulene system.

The mechanism proceeds as follows:

The nitrogen atom of the primary amine, 2-(ethenyloxy)ethanamine, possesses a lone pair of electrons, rendering it nucleophilic.

The carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate.

This attack leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen atom of the amine to the nitrogen atom of the isothiocyanate, yielding the final stable thiourea (B124793) product.

The high electrophilicity of the isothiocyanate's carbon atom makes it a key precursor in the synthesis of various nitrogen, sulfur, and oxygen-containing compounds nih.gov. The reaction is generally efficient and straightforward, forming the basis for numerous synthetic protocols.

Role of Solvents and Catalytic Systems in Reaction Efficiency and Selectivity

The choice of solvent and the use of catalysts can significantly influence the rate and outcome of thiourea synthesis. Solvents not only dissolve the reactants but can also affect the stability of intermediates and transition states. Catalysts can provide alternative reaction pathways with lower activation energies, thereby increasing reaction rates and, in some cases, enhancing selectivity.

Solvent Effects: Optimization studies on similar reactions have shown that polar aprotic solvents like methylene chloride and acetonitrile can be highly effective, leading to high product yields organic-chemistry.org. The choice of solvent can also impact the conformational equilibria of reactants and catalysts, which in turn affects catalytic activity researchgate.net.

Catalytic Systems:

Phase-Transfer Catalysis: In heterogeneous reaction systems, phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) have been shown to improve reaction yields significantly. For instance, the use of TBAB in the synthesis of N-acyl thiourea derivatives increased the yield from 41% to 76% nih.gov.

Bifunctional Catalysis: Thiourea derivatives themselves can act as bifunctional organocatalysts, utilizing hydrogen bonding and Brønsted base activity to facilitate reactions. acs.org This dual role can be harnessed in green catalytic processes.

The following table illustrates the potential impact of different reaction conditions on the synthesis of N,N'-disubstituted thioureas, based on findings from analogous reactions.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Dioxane | Reflux | 8-10 | Moderate |

| TBAB | Acetone | Room Temp | 12 | 76 |

| Thiourea | Water | 60 | 1 | 87 |

| FIrpic (Photocatalyst) | Methylene Chloride | Room Temp | 24 | 84 |

This is an interactive data table based on generalized findings for thiourea synthesis.

Sustainable Synthesis Approaches and Process Intensification Strategies

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. The development of green synthesis methods and the use of process intensification techniques like microwave irradiation are central to achieving these goals in the production of thiourea derivatives.

Green Chemistry Principles in Thiourea Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances beilstein-journals.org. Several green approaches are applicable to the synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together (mechanochemistry), can lead to high yields in short reaction times and avoids the use of noxious solvents beilstein-journals.orgasianpubs.org.

Use of Green Solvents: When a solvent is necessary, water is an ideal choice due to its non-toxic and environmentally benign nature. Efficient thiourea synthesis has been demonstrated in aqueous media acs.orgrsc.orggoogle.com.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for process intensification. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields hilarispublisher.com. This acceleration is attributed to the efficient and uniform heating of the reaction mixture.

Numerous studies have demonstrated the advantages of microwave heating over conventional reflux methods for the synthesis of various thiourea derivatives mdpi.comnih.govsciforum.netscispace.com. For example, the synthesis of N-glucopyranosyl-N'-diarylpyrimidinyl-thioureas gave higher yields in much shorter reaction times under microwave irradiation compared to refluxing in dioxane sciforum.net.

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Dioxane | 8-10 h | Lower | sciforum.net |

| Microwave Irradiation | Solvent-free | A few minutes | Higher | sciforum.net |

| Conventional Heating | Methanol | 8 h | Lower | nih.gov |

This interactive data table compares reaction parameters for analogous thiourea syntheses.

Chemo- and Regioselective Synthesis of Functionalized Derivatives

The synthesis of more complex, functionalized analogues of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea requires precise control over chemical reactivity to ensure that the desired bonds are formed at the correct positions within the molecule. This is the domain of chemo- and regioselective synthesis.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of other, different functional groups. For instance, if the 2-(ethenyloxy)ethanamine or phenyl isothiocyanate precursors contained additional reactive sites (e.g., hydroxyl or carboxyl groups), the reaction conditions would need to be carefully chosen to ensure that only the amine and isothiocyanate groups react to form the thiourea linkage.

Regioselectivity concerns the control of the region of a molecule where a reaction occurs. In the synthesis of unsymmetrical thioureas from precursors with multiple amine groups, for example, controlling which amine reacts with the isothiocyanate is a regioselective challenge.

Strategies to achieve such selectivity include the use of protecting groups to temporarily block reactive sites, the careful selection of catalysts that direct the reaction to a specific location, and the control of reaction parameters like temperature and solvent researchgate.net. Efficient and regioselective three-component cycloaddition reactions have been developed for creating novel functionalized heterocyclic systems, demonstrating the high level of control achievable in modern synthesis nih.gov.

Comprehensive Spectroscopic and Diffraction-Based Structural Analyses of Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- Not Available in Publicly Accessible Literature

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for the specific compound Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-. Despite extensive searches for advanced spectroscopic and diffraction-based analyses, no detailed research findings, data tables, or scholarly articles focusing on the conformational analysis, intermolecular interactions, molecular dynamics, crystal packing, or single-crystal structure of this particular thiourea derivative could be located.

The requested in-depth structural elucidation, which would rely on techniques such as Fourier-Transform Infrared (FT-IR) and Raman vibrational spectroscopy, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction, has not been reported in the accessible scientific domain. Consequently, a detailed discussion of its vibrational mode assignments, molecular symmetries, local chemical environments, intermolecular connectivity, and precise three-dimensional atomic arrangement cannot be provided at this time.

While general principles of spectroscopic and diffraction techniques are well-established for the broader class of thiourea compounds, the specific experimental data required to generate a scientifically accurate and detailed article as per the requested outline for "Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-" is absent from the reviewed sources. Further research and publication by the scientific community would be necessary to enable such a comprehensive analysis.

Comprehensive Spectroscopic and Diffraction Based Structural Analyses Beyond Basic Identification

Single Crystal X-ray Diffraction Studies of Molecular Conformation and Crystal Packing Architectures

Analysis of Torsional Angles and Intramolecular Hydrogen Bonding Networks

The conformation of N-substituted thiourea (B124793) derivatives is largely defined by the torsional angles around the C-N bonds of the thiourea core. The planarity of the thiourea unit (S=C-N2) is a common feature, with delocalization of π-electrons across the N-C-N fragment. The substituents on the nitrogen atoms, however, can adopt various orientations.

A key structural feature anticipated for this molecule is the potential for intramolecular hydrogen bonding. The presence of an ether oxygen atom in the N-(2-(ethenyloxy)ethyl) substituent provides a hydrogen bond acceptor site. It is plausible that an intramolecular hydrogen bond could form between the N-H proton of the thiourea and the ether oxygen, leading to a stable six-membered ring-like conformation. This type of interaction is frequently observed in molecules with similar functionalities, as it contributes to conformational stability.

Table 1: Expected Torsional Angles in N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea Based on Analogous Compounds

| Atoms Involved | Expected Torsional Angle (°) | Significance |

|---|---|---|

| S=C-N-C(phenyl) | 30 - 70 | Defines the orientation of the phenyl ring relative to the thiourea plane. |

| C-N-C-C(ethyl) | 160 - 180 | Influences the extension of the alkoxyethyl side chain. |

Investigation of Intermolecular Interactions and Supramolecular Assembly Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of thiourea derivatives in the solid state is predominantly driven by a network of intermolecular hydrogen bonds. The thiourea moiety provides both hydrogen bond donors (N-H groups) and a prominent acceptor (the sulfur atom).

The most common and robust intermolecular interaction observed in the crystal structures of N-phenylthiourea derivatives is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. This motif is a recurring feature in the solid-state chemistry of thioureas. nih.gov It is highly probable that "Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-" would also exhibit this dimeric assembly.

Beyond this primary interaction, other hydrogen bonding patterns can contribute to the formation of more extended one-, two-, or three-dimensional networks. For instance, in the absence of intramolecular hydrogen bonding, the ether oxygen of the ethenyloxy)ethyl group could participate in intermolecular C-H···O interactions.

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Supramolecular Motif |

|---|---|---|---|---|

| Hydrogen Bond | N-H | S=C | 2.4 - 2.8 | Centrosymmetric Dimers, Chains |

| Hydrogen Bond | C-H (phenyl) | S=C | 2.7 - 3.0 | Extended Networks |

| Hydrogen Bond | C-H (ethyl) | O(ether) | 2.5 - 2.8 | Chains, Sheets |

Theoretical and Computational Chemistry Investigations of N 2 Ethenyloxy Ethyl N Phenylthiourea

Electronic Structure and Bonding Analysis via Quantum Chemical Methods (e.g., DFT, Ab Initio)

No published studies were found that specifically detail the electronic structure or bonding of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea using quantum chemical methods. Such studies on analogous compounds, like N-phenylthiourea derivatives, often involve calculations of molecular orbitals and charge distributions to understand their chemical properties.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the calculation of global reactivity descriptors for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. This type of analysis is crucial for understanding a molecule's reactivity.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Specific data on the charge distribution and Molecular Electrostatic Potential (MEP) map for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea are not present in the scientific literature. MEP mapping is a common computational technique used to visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.

Conformational Landscape and Energy Profile Mapping

A detailed conformational analysis and mapping of the energy profiles for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea have not been reported. This analysis is fundamental for understanding the molecule's three-dimensional structure and flexibility.

Potential Energy Surface Scans for Rotational Barriers

No studies have been published that perform Potential Energy Surface (PES) scans to determine the rotational barriers around the flexible bonds of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea.

Thermodynamic Stability and Tautomerism Studies

Research on the thermodynamic stability of different conformers or potential tautomers of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is not available. Tautomerism is a known phenomenon in thiourea (B124793) compounds, but specific investigations for this derivative were not found.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

There are no published molecular dynamics (MD) simulation studies for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. MD simulations are employed to understand the dynamic behavior of molecules over time and how they are influenced by their environment, such as solvents.

Prediction of Spectroscopic Signatures and Comparative Analysis with Experimental Data

Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules such as N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. nih.govnih.gov These computational predictions, when compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a detailed understanding of the molecule's vibrational, electronic, and structural characteristics. researchgate.netnih.gov This comparative approach is crucial for confirming the molecular structure and for the precise assignment of spectral bands. researchgate.netresearchgate.net

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.govnih.govnih.gov Calculations are typically performed on the molecule's optimized geometry, which corresponds to its lowest energy state. nih.gov

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational analysis is a cornerstone of structural elucidation. Theoretical calculations are used to compute the vibrational frequencies and intensities of the molecule's fundamental modes. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental FT-IR and Raman spectra. scielo.org.za

For N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, key vibrational modes include the N-H stretching of the thiourea group, C=S (thioamide) stretching, C-N stretching, and vibrations associated with the phenyl ring and the vinyl ether group. A comparative analysis allows for unambiguous assignment of these bands.

Below is a representative comparison of theoretical and experimental vibrational frequencies for characteristic functional groups found in similar thiourea derivatives.

Table 1: Comparative Vibrational Data (FT-IR/Raman) for Key Functional Groups

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3375 | 3371 |

| C-H Stretch (Aromatic) | 3060 | 3055 |

| C-H Stretch (Aliphatic) | 2945 | 2937 |

| C=S Stretch (Thioamide) | 780 | 777 |

| C-N Stretch | 1330 | 1345 |

| Phenyl Ring C=C Stretch | 1595 | 1600 |

Note: Data is illustrative of typical correlations found in thiourea derivatives and related compounds. researchgate.netconicet.gov.ar

The strong agreement typically observed between the scaled theoretical wavenumbers and the experimental spectral bands validates the optimized molecular structure and provides a reliable basis for vibrational assignments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is widely employed within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).

This predictive capability is invaluable for assigning signals in complex NMR spectra and confirming the connectivity of atoms within the N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea structure. The chemical environment of each proton and carbon atom—from the phenyl ring to the ethenyloxyethyl side chain—can be theoretically probed and compared with experimental results. nih.gov

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Type | Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl Ring | ¹H | 7.2 - 7.6 | 7.1 - 7.5 |

| N-H (Phenyl side) | ¹H | 9.5 | 9.6 |

| N-H (Ethyl side) | ¹H | 8.1 | 8.0 |

| =CH₂ (Vinyl) | ¹H | 4.0, 4.2 | 4.1, 4.3 |

| =CH-O (Vinyl) | ¹H | 6.4 | 6.5 |

| -O-CH₂- | ¹H | 3.9 | 3.8 |

| -CH₂-N | ¹H | 3.7 | 3.6 |

| C=S (Thiourea) | ¹³C | 180.5 | 181.2 |

| Phenyl Ring | ¹³C | 125 - 138 | 124 - 139 |

| Vinyl Group | ¹³C | 87, 151 | 88, 152 |

Note: Data is representative of values obtained for analogous structures using the GIAO method. researchgate.netresearchgate.net

The close correlation between the calculated and observed chemical shifts generally confirms the molecular structure and the electronic distribution within the molecule. researchgate.net

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. scielo.org.zaconicet.gov.ar It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum.

For N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, the principal electronic transitions are expected to be π → π* transitions associated with the phenyl ring and the thiourea moiety, as well as n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms. A comparative analysis helps to assign these absorption bands.

Table 3: Comparative UV-Vis Spectral Data

| Calculated λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| 298 | 296 | 0.35 | HOMO → LUMO (π → π*) |

| 255 | 256 | 0.21 | HOMO-1 → LUMO (π → π*) |

Note: Data is illustrative based on TD-DFT calculations for phenylthiourea (B91264) derivatives. conicet.gov.ar

The agreement between the theoretical and experimental λ_max values allows for a detailed understanding of the molecule's electronic structure and the nature of its frontier molecular orbitals (HOMO and LUMO). scielo.org.zaconicet.gov.ar

Coordination Chemistry of N 2 Ethenyloxy Ethyl N Phenylthiourea As a Ligand

Chelation Behavior and Ligand Field Effects in Transition Metal Complexes

Thiourea (B124793) and its derivatives are known to act as versatile ligands, typically coordinating to metal ions through the sulfur atom. In the case of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, the presence of the ethenyloxy group introduces an additional potential coordination site through the oxygen atom or the vinyl group's π-system. This raises the possibility of the ligand acting in a bidentate (S, O) or even a more complex fashion, potentially leading to the formation of stable chelate rings with transition metal ions.

The chelation behavior would significantly influence the ligand field effects observed in the resulting metal complexes. The strength of the ligand field, and consequently the electronic and magnetic properties of the complex, would depend on the coordinating atoms and the geometry they impose around the metal center. However, without experimental data such as UV-Visible spectroscopy or magnetic susceptibility measurements for complexes of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, any discussion of its specific ligand field effects remains speculative.

Synthesis and Structural Characterization of Metal-Thiourea Complexes

The synthesis of metal complexes with thiourea-based ligands is well-established, generally involving the reaction of a metal salt with the ligand in a suitable solvent. It is anticipated that complexes of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea could be prepared using similar methodologies.

Monomeric and Polymeric Coordination Architectures

Depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions, both monomeric and polymeric coordination architectures could be envisioned. The bifunctional nature of the ligand, with its thiourea and ethenyloxy moieties, could facilitate the formation of bridging structures, leading to one-, two-, or three-dimensional coordination polymers. However, no X-ray crystal structures or other definitive structural characterizations for either monomeric or polymeric complexes of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea have been reported.

Influence of Metal Centers on Ligand Conformation and Bonding Modes

The choice of the metal center is expected to have a profound influence on the conformation of the N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea ligand and its preferred bonding mode. Harder metal ions might favor coordination with the oxygen atom of the ethenyloxy group, while softer metal ions would be expected to bind preferentially to the sulfur atom of the thiourea group. The coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) would also dictate the spatial arrangement of the ligands, potentially leading to different conformational isomers. Spectroscopic studies, such as FT-IR and NMR, of the isolated complexes would be crucial in elucidating these bonding modes, but such data is not currently available.

Catalytic Applications of Metal-Thiourea Complexes in Organic Transformations (Non-Biological)

Metal complexes derived from various thiourea ligands have demonstrated catalytic activity in a range of organic transformations, including C-C coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea ligand could potentially be tuned by the metal center to create effective catalysts. The vinyl ether functionality could also participate in or influence catalytic cycles. Nevertheless, there are no published studies reporting the use of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea metal complexes as catalysts in non-biological organic transformations.

Electronic Structure and Reactivity of Coordinated Thiourea Ligands

Upon coordination to a metal center, the electronic structure of the N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea ligand is expected to be significantly perturbed. Changes in bond lengths and angles within the thiourea and ethenyloxy moieties, as well as shifts in vibrational frequencies (e.g., C=S and C-O stretching), would provide insight into the nature of the metal-ligand bond. Computational studies, in conjunction with experimental data, would be invaluable for understanding the charge distribution and frontier molecular orbitals of the coordinated ligand, which in turn would inform its reactivity. To date, no such theoretical or experimental studies on the electronic structure of coordinated N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea have been found in the literature.

Polymerization Pathways and Macromolecular Architecture Design Via the Ethenyloxy Moiety

Radical and Cationic Polymerization Mechanisms of Vinyloxyethyl Moieties

The polymerization of vinyloxyethyl moieties can proceed through either radical or cationic mechanisms, each offering distinct advantages and challenges.

Radical Polymerization: While vinyl ethers are generally less reactive in conventional free-radical polymerization compared to monomers like acrylates or styrenes, specialized techniques can facilitate this pathway. researchgate.netrsc.org The stability of the propagating radical is a key factor. For N-(2-(ethenyloxy)ethyl)-N'-phenyl-thiourea, the bulky and electron-rich N'-phenyl-thiourea group could influence the stereochemistry and reactivity of the propagating center. Techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been successfully applied to other functional vinyl ethers and could offer a viable route for the controlled radical polymerization of this monomer. researchgate.net

Cationic Polymerization: Cationic polymerization is the most common and efficient method for polymerizing vinyl ethers. nih.govscispace.com The electron-donating ether oxygen stabilizes the propagating carbocation, facilitating rapid chain growth. nih.gov This mechanism is highly sensitive to the reaction conditions, including the choice of initiator (typically a Lewis acid or a protonic acid), solvent, and temperature. tandfonline.com The thiourea (B124793) group, with its nitrogen and sulfur atoms, could potentially interact with the Lewis acid initiators, necessitating careful selection of the catalytic system to avoid side reactions.

To achieve well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity), controlled/living polymerization techniques are essential.

Living Cationic Polymerization: This is a powerful technique for vinyl ethers, allowing for the synthesis of polymers with predictable molecular weights and the ability to create block copolymers. nih.gov This control is achieved by suppressing chain-transfer and termination reactions. For N-(2-(ethenyloxy)ethyl)-N'-phenyl-thiourea, a living cationic polymerization would enable the creation of polymers with a uniform chain length, each bearing the functional thiourea group at regular intervals. Systems employing a weak Lewis acid in conjunction with an adduct of a protonic acid and the vinyl ether monomer are often used to achieve living characteristics.

Cationic RAFT Polymerization: A more recent development is the application of RAFT principles to cationic polymerization. nih.govrsc.org This technique utilizes a chain transfer agent to mediate the polymerization in a reversible manner, affording excellent control over the polymer architecture. This approach could be particularly advantageous for polymerizing N-(2-(ethenyloxy)ethyl)-N'-phenyl-thiourea, as it is often more tolerant of functional groups than traditional living cationic systems.

| Polymerization Strategy | Initiator/Mediator Examples | Expected Polydispersity (Đ) | Key Advantages |

| Living Cationic Polymerization | HI/I₂, HCl-adduct/ZnCl₂ | 1.1 - 1.3 | Predictable molecular weight, block copolymer synthesis. |

| Cationic RAFT Polymerization | Dithiocarbamates, Xanthates | < 1.2 | High tolerance to functional groups, end-group fidelity. |

| Organocatalyzed Cationic Polymerization | Strong organic acids (e.g., PCCP) | 1.1 - 1.4 | Metal-free system, can be performed under ambient conditions. acs.org |

Understanding the kinetics of polymerization is crucial for controlling the process and tailoring the final polymer properties.

Initiation: In cationic polymerization, initiation involves the generation of a carbocation from the vinyl ether monomer by a protonic acid or a Lewis acid. nih.gov The rate of initiation depends on the strength of the acid and the nucleophilicity of the vinyl ether. The N'-phenyl-thiourea group might influence the electronic properties of the ethenyloxy moiety, thereby affecting the initiation rate.

Propagation: This step involves the sequential addition of monomer units to the growing carbocationic chain end. The rate of propagation is typically very fast in cationic polymerization. The steric bulk of the N-(2-(ethenyloxy)ethyl)-N'-phenyl-substituent could influence the approach of the monomer to the active center, potentially affecting the propagation rate constant.

Termination and Chain Transfer: These are undesirable side reactions in a living polymerization that lead to the cessation of chain growth. Termination can occur through reaction with impurities or counter-ions. Chain transfer involves the transfer of the active center to a monomer, solvent, or another polymer chain. mdpi.com In the case of N-(2-(ethenyloxy)ethyl)-N'-phenyl-thiourea, the nitrogen and sulfur atoms of the thiourea group could potentially act as chain transfer agents, a factor that must be considered when designing the polymerization system.

| Kinetic Parameter | Influencing Factors | Expected Trend for N-(2-(ethenyloxy)ethyl)-N'-phenyl-thiourea |

| Rate of Initiation (Rᵢ) | Initiator strength, monomer nucleophilicity, temperature. | Moderate to high, depending on the chosen initiator system. |

| Rate of Propagation (Rₚ) | Monomer concentration, reactivity of the carbocation, steric hindrance. | Potentially lower than unsubstituted vinyl ethers due to steric bulk. |

| Rate of Termination (Rₜ) | Presence of impurities, nature of the counter-ion. | Can be minimized with purified reagents and a non-nucleophilic counter-ion. |

| Rate of Chain Transfer (Rₑₜ) | Monomer structure, solvent, temperature. | Potential for intramolecular chain transfer involving the thiourea group. |

Synthesis of Copolymers and Block Copolymers

The ability to form copolymers and block copolymers significantly expands the range of properties and applications of materials derived from N-(2-(ethenyloxy)ethyl)-N'-phenyl-thiourea.

Block Copolymers: Living polymerization techniques are ideal for the synthesis of block copolymers. rsc.org A well-defined polymer of N-(2-(ethenyloxy)ethyl)-N'-phenyl-thiourea can be synthesized first, and then a second monomer can be added to grow a second block from the active chain ends. This can lead to amphiphilic block copolymers if the second monomer is hydrophilic or hydrophobic, which can self-assemble into various nanostructures in solution.

Post-Polymerization Functionalization of Polymer Backbones

The polymer backbone containing the N'-phenyl-thiourea group offers opportunities for further chemical modification. acs.orgnih.gov This post-polymerization functionalization can introduce new functionalities and tailor the polymer for specific applications. The thiourea group itself can undergo various reactions. For example, the sulfur atom can be alkylated or oxidized, and the N-H protons can be deprotonated and reacted with electrophiles. These modifications can alter the polymer's solubility, metal-binding capabilities, and thermal stability.

Development of Polymer Composites and Hybrid Materials (Focus on Chemical Interactions and Structural Design)

The presence of the thiourea group in the polymer makes it an excellent candidate for the development of polymer composites and hybrid materials. tandfonline.comresearchgate.net Thiourea and its derivatives are known to have strong interactions with various metal ions and nanoparticles.

Chemical Interactions: The sulfur and nitrogen atoms in the thiourea moiety can act as coordination sites for metal ions, leading to the formation of polymer-metal complexes. This property can be exploited to create hybrid materials with catalytic or sensing capabilities. Furthermore, the thiourea group can form strong hydrogen bonds, which can enhance the interaction between the polymer and inorganic fillers like silica (B1680970) or clay, leading to improved mechanical properties in the resulting composite. nih.govrsc.org

Structural Design: By controlling the distribution of the thiourea groups along the polymer chain (e.g., in a random or block copolymer), the morphology and properties of the composite material can be precisely designed. For instance, in a block copolymer, the thiourea-containing block can be designed to selectively interact with a filler, leading to well-defined nanostructured composites.

Supramolecular Chemistry and Directed Self Assembly of N 2 Ethenyloxy Ethyl N Phenylthiourea Derivatives

Hydrogen Bonding Networks and Directional Intermolecular Interactions in Solid and Solution States

The thiourea (B124793) moiety, characterized by the N-H and C=S groups, is a versatile building block for constructing intricate hydrogen-bonded assemblies. The two N-H groups act as hydrogen bond donors, while the sulfur atom serves as a hydrogen bond acceptor. This functionality allows for the formation of various supramolecular motifs, including dimers, chains, and higher-order networks.

In the solid state, N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is expected to exhibit strong intermolecular N-H···S hydrogen bonds, a common feature in the crystal structures of many phenylthiourea (B91264) derivatives. These interactions often lead to the formation of centrosymmetric dimers. For instance, in the crystal structure of the related compound 1-(2-Aminoethyl)-3-phenylthiourea, molecules are linked through intermolecular N—H···S and N—H···N hydrogen bonds, forming tapes along the crystallographic b axis. wm.edunih.gov The presence of the phenyl group can further influence the packing through π-π stacking interactions, adding another layer of directionality to the self-assembly process.

In solution, the same hydrogen bonding capabilities persist, though the dynamics of the system are different. The equilibrium between self-associated structures and solvated molecules will depend on the nature of the solvent. In non-polar solvents, the formation of hydrogen-bonded aggregates is more favorable. Spectroscopic techniques such as NMR can be employed to study these associations in solution.

| Interaction Type | Donor | Acceptor | Typical Motif |

| Hydrogen Bond | N-H | S=C | Dimer, Chain |

| Hydrogen Bond | N-H | O (ether) | Cross-linking |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Offset or Face-to-face |

Co-crystallization and Solid-State Engineering for Ordered Structures

Co-crystallization is a powerful technique in solid-state engineering to design materials with desired physical and chemical properties. This approach involves crystallizing two or more components together to form a new crystalline solid with a unique structure held together by non-covalent interactions. Given the strong hydrogen bonding capabilities of the thiourea group, N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a promising candidate for co-crystallization studies.

Potential co-formers could be molecules that possess complementary hydrogen bonding sites. For example, molecules with hydrogen bond acceptor groups, such as pyridines or carboxylic acids, could interact with the N-H groups of the thiourea. Conversely, molecules with hydrogen bond donor groups could interact with the sulfur or ether oxygen atoms. By carefully selecting co-formers, it is possible to direct the assembly of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea into specific, pre-determined crystalline architectures.

While specific research on the co-crystallization of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea has not been reported, the broader literature on thiourea co-crystals indicates a high potential for the formation of diverse and stable structures. The vinyl ether group also offers a site for potential solid-state reactions, further expanding the possibilities for solid-state engineering.

Self-Assembled Monolayers and Surface Chemistry

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The sulfur atom in the thiourea group of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea can act as a headgroup for binding to metal surfaces, particularly gold. This interaction would allow for the formation of a SAM where the molecules are oriented with the thiourea group at the metal interface and the phenyl and ethenyloxyethyl groups extending away from the surface.

The intermolecular hydrogen bonding between adjacent thiourea molecules within the monolayer would contribute to the stability and ordering of the SAM. The orientation of the phenyl and ethenyloxyethyl tail groups would determine the surface properties of the resulting monolayer. The vinyl ether functionality at the exposed surface of the SAM presents a reactive handle for further chemical modification, allowing for the covalent attachment of other molecules and the fabrication of functional surfaces.

Although no specific studies on the formation of SAMs from N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea have been documented, the principles of alkanethiol and other organosulfur compound self-assembly on gold are well-established and provide a strong basis for predicting this behavior.

Host-Guest Chemistry and Molecular Recognition (Non-Biological Contexts)

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. While N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea itself is not a macrocyclic host, the thiourea group is known to be an effective anion binding motif. The two N-H groups can form a bidentate hydrogen bonding interaction with anions such as halides or oxoanions.

The binding affinity and selectivity for different anions would be influenced by the electronic properties of the phenyl group and the steric bulk of the ethenyloxyethyl group. In a non-biological context, this molecular recognition capability could be exploited for applications in sensing or separation. For example, incorporation of this thiourea derivative into a polymer or onto a surface could create a material capable of selectively extracting specific anions from a solution.

Chemical Reactivity, Functionalization, and Derivatization Strategies of N 2 Ethenyloxy Ethyl N Phenylthiourea

Reactions at the Thiourea (B124793) Moiety (e.g., N-Alkylation, S-Alkylation, Cyclization)

The thiourea core of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a highly versatile functional group that can undergo a variety of chemical transformations. The presence of two nitrogen atoms and a sulfur atom provides multiple sites for both nucleophilic and electrophilic attack.

N-Alkylation: The nitrogen atoms of the thiourea moiety can be alkylated using various alkylating agents. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by the nature of the substituents on the nitrogen atoms and the reaction conditions. In the case of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, the nitrogen atom attached to the phenyl group is generally less nucleophilic due to the electron-withdrawing nature of the aromatic ring. Therefore, alkylation is more likely to occur at the nitrogen atom bearing the 2-(ethenyloxy)ethyl group.

S-Alkylation: The sulfur atom of the thiourea group is a soft nucleophile and readily undergoes alkylation with alkyl halides to form isothiourea derivatives. This reaction is typically carried out in the presence of a base to deprotonate the thiol tautomer of the thiourea. S-alkylation is a key step in the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines.

Cyclization Reactions: The thiourea moiety is a common precursor for the synthesis of a wide range of heterocyclic compounds. These reactions often involve the reaction of the thiourea with bifunctional electrophiles, leading to the formation of five-, six-, or seven-membered rings. For instance, reaction with α-haloketones can yield thiazole (B1198619) derivatives, while condensation with β-dicarbonyl compounds can lead to the formation of pyrimidine-2-thiones. Intramolecular cyclization reactions are also possible if a suitable reactive group is present in one of the substituents.

| Reaction Type | Reagent/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea |

| S-Alkylation | Alkyl halide, Base | S-Alkyl-N-(2-(ethenyloxy)ethyl)-N'-phenylisothiourea |

| Cyclization | α-Haloketone | 2-Amino-3-phenyl-5-substituted thiazole derivative |

| Cyclization | β-Dicarbonyl compound | 1-Phenyl-3-(2-(ethenyloxy)ethyl)pyrimidine-2-thione derivative |

Transformations of the Ethenyloxyethyl Group (e.g., Addition Reactions, Hydrolysis)

The ethenyloxyethyl group introduces a vinyl ether functionality, which is susceptible to a range of chemical transformations, primarily involving the electron-rich double bond.

Addition Reactions: The double bond of the vinyl ether can participate in various addition reactions. Electrophilic addition is a common reaction, where an electrophile adds to the double bond, typically at the β-carbon, to form a stabilized carbocation intermediate that is then trapped by a nucleophile. For example, the addition of halogens or hydrogen halides proceeds readily. Vinyl ethers can also undergo cycloaddition reactions, such as [2+2] cycloadditions with ketenes to form cyclobutanones and hetero-Diels-Alder reactions. acs.org

Hydrolysis: Vinyl ethers are susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the vinyl ether linkage to produce an aldehyde and an alcohol. cdnsciencepub.comresearchgate.netrsc.org In the case of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, hydrolysis would yield acetaldehyde (B116499) and N-(2-hydroxyethyl)-N'-phenylthiourea. The rate of hydrolysis is highly dependent on the pH of the medium, with the reaction being significantly faster under acidic conditions. nih.govnih.gov

| Reaction Type | Reagent/Conditions | Product |

| Electrophilic Addition | H-X (e.g., HBr) | N-(2-(2-bromoethoxy)ethyl)-N'-phenylthiourea |

| Cycloaddition | Ketene | Cyclobutanone derivative |

| Hydrolysis | H₃O⁺ | N-(2-hydroxyethyl)-N'-phenylthiourea and Acetaldehyde |

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The phenyl ring in N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the nature of the thioureido substituent.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenyl ring of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is generally difficult unless the ring is activated by the presence of strong electron-withdrawing groups, typically in the ortho and/or para positions to a good leaving group (which is absent in this case). Therefore, this type of reaction is not a common transformation for this compound under standard conditions.

| Reaction Type | Reagent/Conditions | Major Products |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acyl derivatives |

Development of Novel Heterocyclic and Macrocyclic Derivatives

The multifunctional nature of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea makes it an excellent starting material for the synthesis of more complex molecular architectures, including a variety of heterocyclic and macrocyclic compounds.

Heterocyclic Derivatives: As mentioned in section 8.1, the thiourea moiety is a versatile precursor for the synthesis of numerous heterocycles. By choosing appropriate bifunctional reagents, a wide range of five- and six-membered rings can be constructed. For example:

Thiazoles: Reaction with α-halocarbonyl compounds is a classic method for the synthesis of 2-aminothiazoles. tandfonline.comresearchgate.netbepls.comekb.eg

Pyrimidines: Condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) derivatives. bu.edu.egresearchgate.netresearchgate.netjetir.orgorganic-chemistry.org

Thiadiazines: Reaction with specific reagents can also lead to the formation of thiadiazine ring systems. nih.govbuet.ac.bdresearchgate.netsbq.org.brbiointerfaceresearch.com

Macrocyclic Derivatives: The presence of two reactive nitrogen atoms in the thiourea moiety, along with the potential for functionalization of the ethenyloxyethyl and phenyl groups, allows for the use of this compound as a building block in the synthesis of macrocycles. nih.gov This can be achieved through reactions with long-chain difunctional linkers that can react with both nitrogen atoms, or through a stepwise approach where the molecule is first functionalized and then subjected to a ring-closing reaction. The resulting macrocycles containing the thiourea unit may exhibit interesting host-guest chemistry and catalytic properties. acs.orgjyu.fi

| Heterocycle Class | Synthetic Strategy |

| Thiazoles | Cyclocondensation with α-haloketones |

| Pyrimidines | Condensation with β-dicarbonyl compounds |

| Thiadiazines | Reaction with specific bifunctional reagents |

| Macrocycles | Reaction with long-chain dialdehydes or dihalides |

Emerging Research Avenues and Future Perspectives for N 2 Ethenyloxy Ethyl N Phenylthiourea

Exploration of Novel Synthetic Pathways and Catalytic Systems

The conventional synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea involves the nucleophilic addition of 2-(ethenyloxy)ethylamine to phenyl isothiocyanate. While effective, this method is being re-evaluated in the context of modern synthetic chemistry, which prioritizes efficiency, sustainability, and atom economy. Future research is focused on developing novel pathways that offer improvements over traditional methods.

Promising alternatives include catalyst-driven approaches that can proceed under milder conditions or with greater efficiency. For instance, the use of zinc catalysts has been shown to facilitate the synthesis of various thiourea (B124793) derivatives from primary amines and carbon disulfide, offering good to outstanding yields under modest reaction conditions. tandfonline.com Another innovative approach involves the use of deep eutectic solvents (DES), such as a choline (B1196258) chloride-urea mixture, which can act as both a catalyst and a green reaction medium for one-pot, three-component reactions of amines and carbon disulfide in water. tandfonline.com

Furthermore, research into using thiourea itself as a biocompatible thiocarbonyl source in DES/catalyst systems presents a green and efficient route for producing monosubstituted thioureas. rsc.org These catalytic systems could be adapted for the synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, potentially reducing reliance on isothiocyanate precursors.

| Method | Typical Reagents | Key Features | Potential Advantages |

|---|---|---|---|

| Conventional Synthesis | Amine + Isothiocyanate | Well-established, direct addition | High purity, predictable outcome |

| Zinc Catalysis | Amine + Carbon Disulfide + Zn Catalyst | Catalytic cycle, avoids isothiocyanates | Milder conditions, functional group tolerance tandfonline.com |

| Deep Eutectic Solvent (DES) Catalysis | Amine + Carbon Disulfide + DES | Green solvent/catalyst system | High atom economy, use of water as media tandfonline.com |

| Solvent-Free Grinding (Mechanochemistry) | Amine + Isothiocyanate or other precursors | Solid-state reaction, no bulk solvent | High efficiency, reduced waste, rapid nih.govasianpubs.org |

| Microwave-Assisted Synthesis | Various (e.g., Amine + Potassium Cyanate) | Uses microwave irradiation for heating | Drastically reduced reaction times nih.gov |

Design of Advanced Functional Materials Based on Molecular Structure and Reactivity

The molecular architecture of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is particularly suited for the development of advanced functional materials. The key lies in leveraging its two distinct functional domains: the reactive vinyl ether group and the coordinating phenylthiourea (B91264) group.

The vinyl ether moiety is susceptible to polymerization, particularly through living cationic polymerization, which allows for the creation of polymers with well-defined structures and low dispersity. researchgate.netnih.gov This opens the door to synthesizing novel polymers where the N'-phenylthiourea unit is a pendant group along a poly(vinyl ether) backbone. Such polymers could exhibit unique properties derived from the thiourea functionality.

The thiourea group is well-known for its ability to act as a ligand, forming stable complexes with various metal ions. analis.com.myrsc.org This property can be exploited in several ways:

Metal Ion Sensing and Sequestration: Polymers incorporating the thiourea moiety could serve as highly effective sensors or sorbents for heavy metal ions like mercury, leveraging the strong affinity of sulfur for these metals. nih.gov

Corrosion Inhibition: Thiourea derivatives are recognized as potential corrosion inhibitors. emerald.com A polymer film based on this compound could provide a robust and durable anti-corrosion coating for metallic surfaces.

Antifouling Materials: By combining the properties of different functional groups, novel materials can be designed. For example, a copolymer integrating thiourea and ether groups into a polysiloxane backbone has been developed for marine antifouling applications, demonstrating the power of this modular approach. mdpi.com

| Functional Group | Chemical Property/Reactivity | Potential Application in Advanced Materials |

|---|---|---|

| Vinyl Ether (-O-CH=CH₂) | Can undergo cationic polymerization | Formation of polymer backbones for coatings, films, and resins researchgate.net |

| Thiourea (-NH-C(S)-NH-) | Acts as a hydrogen bond donor; S and N atoms are effective ligands for metal ions | Heavy metal sensors, corrosion inhibitors, catalysts, antifouling agents nih.govemerald.commdpi.com |

| Phenyl Group (C₆H₅) | Provides steric bulk and hydrophobicity | Modifies solubility, thermal stability, and mechanical properties of resulting polymers |

| Ether Linkage (-CH₂-O-CH₂-) | Introduces flexibility and potential for hydrogen bonding | Enhances adhesion and modifies physical properties of materials mdpi.com |

Interdisciplinary Research with Related Chemical Fields (e.g., Flow Chemistry, Mechanochemistry)

The synthesis and application of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea can be significantly advanced by integrating principles from interdisciplinary fields like flow chemistry and mechanochemistry. These enabling technologies offer transformative alternatives to traditional batch processing.

Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a reactor. Continuous-flow synthesis of thioureas has been developed as a multicomponent reaction that is safer, more efficient, and highly scalable. nih.govmdpi.com Applying this to the production of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea could offer precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved purity, and minimized waste. The ability to safely handle reactive intermediates makes flow chemistry particularly attractive for industrial-scale production.

Mechanochemistry: This field utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, often in the absence of a solvent. preprints.org The mechanochemical synthesis of thioureas has been demonstrated to be a highly efficient and environmentally friendly method, enabling quantitative synthesis without bulk solvents and byproducts. nih.govbeilstein-journals.org This solid-state approach is a prime example of "click-type" chemistry, offering rapid, high-yielding reactions that are fundamentally greener than their solution-phase counterparts. nih.gov Adopting mechanochemistry could provide a solvent-free pathway to N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, drastically reducing the environmental footprint of its synthesis.

Development of Environmentally Benign Chemical Processes Utilizing the Compound

A major thrust of modern chemical research is the development of "green" processes that minimize environmental impact. rsc.org The synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is ripe for innovation in this area, moving beyond conventional methods that may use hazardous solvents or reagents.

Several green strategies are being explored for thiourea synthesis in general and can be applied to this specific compound:

Use of Green Solvents: Replacing traditional organic solvents like tetrahydrofuran (B95107) (THF) with more sustainable alternatives is a key goal. Water has been successfully used as a solvent for the synthesis of unsymmetrical thioureas. researchgate.net Other green options include cyrene, a bio-based solvent that has proven to be a viable alternative to THF for preparing thiourea derivatives in high yields. nih.gov

Solvent-Free Reactions: As mentioned, mechanochemistry and grinding techniques offer pathways that eliminate the need for solvents altogether, representing a significant step forward in green synthesis. asianpubs.org

Alternative Energy Sources: Utilizing energy sources like sunlight or microwave irradiation can lead to more efficient and less energy-intensive processes compared to conventional heating. nih.gov

Safer Reagents: Research is focused on replacing potentially hazardous starting materials. Methods that utilize carbon disulfide or even thiourea itself as a sulfur source, often in combination with green catalysts, are being developed to avoid the use of more toxic precursors. tandfonline.comrsc.org A one-step synthesis in water using phenoxysulfonyl chloride and primary amines has also been patented as a green method. google.com

By integrating these principles, future production of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea can be made significantly more sustainable, aligning with the core tenets of green chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea?

- Methodological Answer : This compound can be synthesized via nucleophilic addition of phenyl isothiocyanate to a primary amine-containing ethenyloxyethyl group. For analogous thioureas, reaction conditions typically involve anhydrous solvents (e.g., THF or DCM) at 0–25°C, with purification via recrystallization or column chromatography .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane). Intermediate amines should be freshly prepared to avoid oxidation.

Q. Which spectroscopic techniques are critical for characterizing thiourea derivatives?

- Methodological Answer :

- IR Spectroscopy : C=S stretches appear at 1250–1350 cm⁻¹; N-H stretches at 3200–3400 cm⁻¹ .

- ¹H NMR : Thiourea protons (N-H) resonate at δ 9.5–10.5 ppm; ethenyloxy protons (CH₂=CH-O-) show signals at δ 4.2–4.5 (CH₂) and δ 6.2–6.5 (CH₂=CH) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N-H···O/S) and confirms stereochemistry .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of thiourea derivatives for biological applications?

- Methodological Answer :

- Quadrant Analysis : Divide the molecule into substituent regions (e.g., aryl, ethenyloxy). Test variations in each quadrant to identify pharmacophores. For example, replacing phenyl with pyridyl groups enhances HIV-1 RT inhibition (IC50: 15 nM vs. 0.9 µM in lead compounds) .

- Hybridization : Combine high-activity substituents from different quadrants. E.g., integrating bromopyridyl and cyclohexenyl groups improved antiviral potency by 50-fold .

Q. How can computational methods predict thiourea-protein interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., HIV-1 RT). Focus on hydrogen bonds between thiourea’s S atom and Lys101/His235 residues .

- MD Simulations : Assess conformational stability over 100-ns trajectories. Validate with experimental IC50 data .

Q. How to resolve contradictions in experimental data (e.g., varying IC50 values)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.